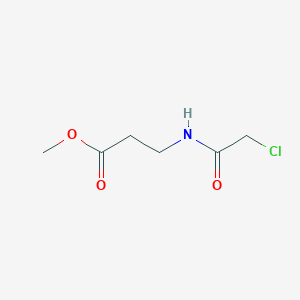

Methyl 3-(2-chloroacetamido)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[(2-chloroacetyl)amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-11-6(10)2-3-8-5(9)4-7/h2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZIGTZFEBZNHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 2 Chloroacetamido Propanoate and Analogous Structures

Established Synthetic Routes and Reaction Conditions

The creation of Methyl 3-(2-chloroacetamido)propanoate is typically achieved through a sequential process involving esterification and acylation. These established routes are favored for their reliability and scalability.

The initial step in the synthesis is the formation of the methyl propanoate ester. This is most commonly achieved through the acid-catalyzed esterification of a β-amino acid precursor, typically β-Alanine (3-aminopropanoic acid). The reaction involves heating the amino acid with methanol (B129727) in the presence of a strong acid catalyst. chemguide.co.uk

The catalyst, usually concentrated sulfuric acid or dry hydrogen chloride gas, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. chemguide.co.uk The reaction is reversible and often requires heating under reflux to proceed at a reasonable rate. chemguide.co.uk To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used. researchgate.net

Key factors influencing the esterification reaction include temperature, the molar ratio of alcohol to acid, and the type and amount of catalyst. researchgate.netceon.rs Increasing the temperature and the alcohol-to-acid ratio generally increases the reaction rate and yield. ceon.rs

Table 1: Factors Influencing Propanoate Esterification

| Factor | Effect on Reaction | Typical Conditions |

|---|---|---|

| Temperature | Increased temperature enhances reaction rate and yield. ceon.rs | Heating under reflux (e.g., 65°C). ceon.rs |

| Catalyst | Strong acid (e.g., H₂SO₄) is required to protonate the carboxylic acid. chemguide.co.uk | Catalytic amounts (e.g., acid/catalyst molar ratio of 1/0.20). ceon.rs |

| Reactant Ratio | An excess of alcohol shifts equilibrium towards the ester product. researchgate.net | Acid/alcohol molar ratio from 1/2.5 to 1/10. ceon.rs |

| Alcohol Structure | Primary alcohols react faster than secondary alcohols due to less steric hindrance. ceon.rs | Methanol is a common choice for methyl esters. |

An alternative to direct esterification involves the use of acylating reagents like acyl chlorides or acid anhydrides, though this is more common for attaching the chloroacetamido group than for forming the initial ester. chemguide.co.ukorganic-chemistry.org

Once the methyl 3-aminopropanoate intermediate is formed, the chloroacetamido group is introduced via a nucleophilic acyl substitution reaction. The amino group (-NH₂) of the methyl 3-aminopropanoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a chloroacetylating agent.

The most common and efficient reagent for this step is chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. This prevents the protonation of the starting amine, which would render it non-nucleophilic. A common set of conditions for this type of acylation is the Schotten-Baumann reaction, which uses an aqueous base like sodium hydroxide (B78521). Alternatively, an organic base such as triethylamine (B128534) or pyridine (B92270) can be used in an aprotic solvent like dichloromethane (B109758) (DCM) or diethyl ether.

The general mechanism involves the lone pair of electrons on the nitrogen atom of methyl 3-aminopropanoate attacking the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen to yield the final amide product, this compound.

The primary precursors for the synthesis of this compound are:

β-Alanine (3-aminopropanoic acid) or its ester derivative, Methyl 3-aminopropanoate .

Methanol .

Chloroacetyl chloride .

An acid catalyst (e.g., Sulfuric Acid ) for esterification.

A base (e.g., Triethylamine or Sodium Hydroxide ) for acylation.

β-Alanine is a readily available and inexpensive non-proteinogenic amino acid, making it an economical starting point. For improved efficiency, the synthesis often begins with the commercially available salt, Methyl 3-aminopropanoate hydrochloride. Using this salt bypasses the initial esterification step; the free amine can be generated in situ by the addition of a base just before the acylation step.

Optimization for synthetic efficiency focuses on maximizing yield and minimizing side reactions. For the esterification step, this involves controlling the temperature and using an excess of methanol to push the reaction to completion. ceon.rs For the acylation step, efficiency is improved by slow, controlled addition of the highly reactive chloroacetyl chloride to the amine solution at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the reaction and prevent side product formation. The choice of solvent and base is also critical to ensure good solubility of reactants and effective neutralization of the HCl byproduct.

Advanced Synthetic Techniques and Purification Protocols

Beyond the standard synthesis, advanced methods have been developed for creating chiral analogs and for ensuring the high purity of the final compounds.

While this compound itself is achiral, the synthesis of chiral analogs is of significant interest. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a molecule with one or more stereocenters. ethz.ch This can be achieved through several strategies:

Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids. ethz.ch For example, starting with a chiral β-amino acid instead of β-alanine would lead to a chiral analog of the target compound.

Use of Chiral Auxiliaries : A chiral auxiliary is a temporary chemical moiety that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. ethz.chsemanticscholar.org After the desired stereocenter is created, the auxiliary is removed. N-tert-butanesulfinyl imines, for instance, are widely used as intermediates where the sulfinyl group controls the stereochemical pathway of nucleophilic additions. mdpi.com

Asymmetric Catalysis : This involves using a chiral catalyst to favor the formation of one stereoisomer over another. This is a highly efficient method as only a small amount of the catalyst is needed. For example, isothiourea-catalyzed cascade reactions have been used for the asymmetric preparation of β-lactam derivatives, which are structurally related to the target molecule. um.es

These methods are crucial for producing specific stereoisomers, which is often necessary as different stereoisomers can have distinct biological activities. um.es

Achieving high purity of the final product is essential. The two primary methods for purifying this compound and its analogs are crystallization and chromatography.

Crystallization : This is a common technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For compounds similar to the target molecule, white crystals are often obtained through this method. rsc.org

Chromatography : Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while a mobile phase (solvent) flows through it. Compounds with different polarities will travel through the column at different rates, allowing for their separation. This method is particularly useful for separating the desired product from unreacted starting materials or side products with similar solubility properties, which may be difficult to remove by crystallization alone.

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. rsc.orgchemicalbook.com

Considerations for Potential Industrial-Scale Synthesis of Intermediates

The industrial production of this compound hinges on the efficient and economically viable synthesis of its two key intermediates: Methyl 3-aminopropanoate and Chloroacetyl chloride . The selection of synthetic routes for these precursors on a large scale is governed by factors including raw material cost and availability, process safety, reaction yield and purity, energy consumption, and waste management.

Synthesis of Intermediate I: Methyl 3-aminopropanoate

Methyl 3-aminopropanoate, the methyl ester of β-alanine, is typically synthesized via Fischer esterification of its parent amino acid. The primary considerations for its industrial synthesis revolve around the choice of acid catalyst and the production method of the β-alanine starting material itself.

Esterification of β-Alanine: The reaction of β-alanine with methanol in the presence of a strong acid catalyst is the most direct route to Methyl 3-aminopropanoate. xcessbio.commedchemexpress.com Several catalysts can be employed for this transformation, each with distinct advantages and disadvantages for industrial application.

Sulfuric Acid (H₂SO₄): A patent for the synthesis of β-alanine methyl ester salt highlights a method using concentrated sulfuric acid in methanol. This approach is noted for its high yield (90-95%), simple operation, and suitability for large-scale production with minimal environmental pollution. google.com

Thionyl Chloride (SOCl₂): This reagent is highly effective, with laboratory-scale syntheses reporting quantitative yields (100%). chemicalbook.com The reaction involves adding thionyl chloride to chilled methanol, followed by the addition of β-alanine and refluxing. chemicalbook.com However, the handling of corrosive and toxic SOCl₂ and the evolution of HCl and SO₂ gases require specialized equipment and scrubbing systems on an industrial scale.

Trimethylchlorosilane (TMSCl): A convenient method for preparing amino acid methyl esters involves the use of TMSCl in methanol at room temperature. mdpi.comresearchgate.net This system generally provides good to excellent yields and operates under milder conditions than traditional methods, which can be advantageous for reducing energy costs and preserving thermally sensitive compounds. mdpi.com

| Catalyst System | Typical Reaction Conditions | Reported Yield | Industrial-Scale Considerations |

|---|---|---|---|

| Sulfuric Acid / Methanol | Reflux | 90-95% google.com | Low catalyst cost; corrosive; requires neutralization and generates sulfate (B86663) waste. |

| Thionyl Chloride / Methanol | Reflux (e.g., 66°C) chemicalbook.com | ~100% chemicalbook.com | High reactivity and yield; reagent is toxic and corrosive; generates gaseous HCl and SO₂ byproducts requiring scrubbing. chemicalbook.com |

| TMSCl / Methanol | Room Temperature mdpi.com | Good to Excellent mdpi.com | Mild conditions reduce energy costs; convenient operation; higher reagent cost compared to sulfuric acid. |

Production of β-Alanine Precursor: The economic feasibility of Methyl 3-aminopropanoate production is significantly influenced by the synthesis route of β-alanine. frontiersin.org Chemical methods often start from acrylonitrile, which undergoes ammoniation followed by hydrolysis. nih.gov While effective, these routes can involve high temperatures and pressures. nih.gov

Alternatively, biotechnological methods are gaining prominence as greener and more efficient alternatives. frontiersin.org Enzymatic synthesis, using L-aspartate-α-decarboxylase (ADC) to convert L-aspartate into β-alanine, offers high specificity and conversion rates, simplifying purification. frontiersin.orgnih.gov Dual-enzyme systems converting inexpensive starting materials like fumaric acid and ammonia (B1221849) into β-alanine have achieved high product concentrations (300 g/L), demonstrating a feasible path for industrialization that reduces costs and environmental impact. nih.gov

Synthesis of Intermediate II: Chloroacetyl Chloride

Chloroacetyl chloride is a widely used industrial chemical, ensuring its commercial availability as a raw material. It serves as a crucial intermediate in the manufacturing of agrochemicals, particularly herbicides of the chloroacetanilide family. wikipedia.orgmodichemical.com Its large-scale production is well-established through several methods.

Chlorination of Acetyl Chloride: This method involves the direct chlorination of acetyl chloride, often in the presence of a catalyst. chemicalbook.com A patented process describes the reaction of vaporous acetyl chloride with monochloroacetic acid in a countercurrent flow, which can produce Chloroacetyl chloride with very low levels of dichloroacetyl chloride impurity. google.com

From Chloroacetic Acid: Chloroacetyl chloride can be manufactured from chloroacetic acid by reacting it with common chlorinating agents such as phosgene (B1210022), thionyl chloride, or phosphorus pentachloride. wikipedia.orgchemicalbook.com The choice of agent depends on cost, safety (e.g., avoiding highly toxic phosgene), and the ease of separating the product from byproducts. google.com

| Synthetic Route | Primary Raw Materials | Key Process Features | Industrial-Scale Considerations |

|---|---|---|---|

| Oxidation | Vinylidene chloride, Oxygen p2infohouse.org | Highly exothermic reaction. p2infohouse.org | Requires robust cooling systems to control temperature and maximize yield; byproduct formation is a key challenge. p2infohouse.org |

| Chlorination | Acetyl chloride, Chlorine chemicalbook.com | Catalytic process; can be run continuously. chemicalbook.com | Allows for high purity product; involves handling of gaseous chlorine. chemicalbook.comgoogle.com |

| From Chloroacetic Acid | Chloroacetic acid, Chlorinating agent (e.g., phosgene, SOCl₂) wikipedia.org | Batch or continuous process. | Choice of chlorinating agent impacts safety protocols (e.g., phosgene is highly toxic) and waste streams. wikipedia.orggoogle.com |

The selection of a specific route depends on the manufacturer's existing infrastructure, raw material integration, and capital investment capabilities. The large volume of Chloroacetyl chloride produced globally for other applications suggests that it is more likely to be purchased as a starting material rather than synthesized on-site unless the scale of this compound production is exceptionally large. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of Methyl 3 2 Chloroacetamido Propanoate

Reactivity of the Amide and Ester Functional Groups

The ester and amide groups in Methyl 3-(2-chloroacetamido)propanoate are susceptible to hydrolytic cleavage, while the ester group can also undergo transformations such as transesterification.

The hydrolysis of this compound involves the cleavage of its ester and/or amide bonds. This process can be catalyzed by either acid or base.

Under acidic conditions, the reaction with water is typically slow but is catalyzed by the presence of a strong acid like HCl or H₂SO₄. chemguide.co.uk The primary target for hydrolysis under these conditions is the ester linkage, which is generally more labile than the amide bond. The reaction is reversible, leading to the formation of 3-(2-chloroacetamido)propanoic acid and methanol (B129727). chemguide.co.uk To drive the reaction to completion, an excess of water is typically used. chemguide.co.uk

Basic hydrolysis, often referred to as saponification, is an irreversible process that is usually faster than acid-catalyzed hydrolysis. chemguide.co.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). This process yields methanol and the salt of the carboxylic acid, in this case, sodium 3-(2-chloroacetamido)propanoate. chemguide.co.uk The amide bond can also be hydrolyzed under more forceful basic conditions, though it requires harsher conditions (higher temperatures and concentrations of base) than the ester.

While specific kinetic data for the hydrolysis of this compound is not extensively documented, the rates are influenced by factors such as pH, temperature, and solvent. The hydrolysis of esters is known to follow second-order kinetics under alkaline conditions (first-order in ester and first-order in hydroxide ion). chemrxiv.org

| Condition | Functional Group | Primary Products |

| Acidic (e.g., H₂O, H⁺) | Ester | 3-(2-chloroacetamido)propanoic acid + Methanol |

| Basic (e.g., NaOH, H₂O) | Ester | Sodium 3-(2-chloroacetamido)propanoate + Methanol |

| Harsh Basic (high temp.) | Amide & Ester | Sodium 3-aminopropanoate + Sodium chloroacetate (B1199739) + Methanol |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this involves reacting the compound with an alcohol (R'OH) in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction substitutes the methyl group with the R' group from the alcohol, forming a new ester and releasing methanol. wikipedia.org The reaction is an equilibrium process; to favor the formation of the desired product, the alcohol reactant (R'OH) is often used in excess as the solvent, or the methanol by-product is removed as it forms. wikipedia.orgmasterorganicchemistry.com

The mechanism under basic conditions involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a methoxide (B1231860) ion. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, which is then attacked by the neutral alcohol molecule. masterorganicchemistry.com

Nucleophilic Reactivity of the Chloroacetamido Group

The chloroacetyl moiety is a potent electrophile due to the presence of the electron-withdrawing amide group and the chlorine atom, which is a good leaving group. This makes the α-carbon highly susceptible to nucleophilic attack.

The chlorine atom of the chloroacetamido group can be readily displaced by a wide variety of nucleophiles in a classic S_N2 reaction. researchgate.net This reactivity is a cornerstone of the synthetic utility of α-haloacetamides.

Nitrogen Nucleophiles : Primary and secondary amines react with the compound to form the corresponding glycinamide (B1583983) derivatives.

Sulfur Nucleophiles : Thiols and thiophenols are excellent nucleophiles and react efficiently to yield thioether derivatives. nih.gov

Oxygen Nucleophiles : Alcohols and phenols can act as nucleophiles, typically as their corresponding alkoxides or phenoxides, to form ether linkages.

These substitution reactions are fundamental for building molecular complexity and synthesizing various heterocyclic systems. researchgate.net

| Nucleophile Class | Example Nucleophile | General Product Structure |

| Amine | R-NH₂ | Methyl 3-(2-(R-amino)acetamido)propanoate |

| Thiol | R-SH | Methyl 3-(2-(R-thio)acetamido)propanoate |

| Alkoxide | R-O⁻ | Methyl 3-(2-(R-oxy)acetamido)propanoate |

The presence of both a nucleophilic center (the amide nitrogen after deprotonation) and an electrophilic center (the carbon bearing the chlorine) within the same molecule allows for intramolecular cyclization. Treatment of N-chloroacetyl amino acid derivatives with a base can induce an intramolecular nucleophilic substitution to form β-lactams (2-azetidinones). researchgate.net This reaction proceeds via a 4-exo-tet cyclization, which is a favored pathway. researchgate.net In the case of this compound, a suitable base can deprotonate the amide nitrogen, creating a nucleophilic anion that attacks the adjacent electrophilic carbon, displacing the chloride and forming a four-membered ring. This strategy is a known route for the synthesis of β-lactam structures. researchgate.net

Exploration of Reaction Mechanisms

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes.

Ester Hydrolysis :

Base-Catalyzed : The mechanism is a nucleophilic acyl substitution. A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide ion (⁻OCH₃) as the leaving group to form a carboxylic acid, which is immediately deprotonated by the base to yield a carboxylate salt.

Acid-Catalyzed : This mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. chemguide.co.ukmasterorganicchemistry.com

Nucleophilic Substitution at the Chloroacetamido Group :

The reaction of the chloroacetamido group with nucleophiles proceeds via a standard bimolecular nucleophilic substitution (S_N2) mechanism. The nucleophile attacks the carbon atom bonded to the chlorine from the side opposite the chlorine atom. This leads to a transition state where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon atom. The reaction occurs in a single, concerted step, resulting in the inversion of stereochemistry if the carbon were chiral. The chloride ion is expelled as the new bond with the nucleophile is formed.

Intramolecular Cyclization :

The formation of a β-lactam ring is initiated by a base, which abstracts the acidic proton from the amide nitrogen. This generates a nitrogen anion (an amide anion). This powerful internal nucleophile then attacks the adjacent carbon atom bearing the chlorine in an intramolecular S_N2 fashion. researchgate.net The displacement of the chloride ion results in the formation of the strained, four-membered β-lactam ring.

Elucidation of Rate-Determining Steps and Transition States

Detailed kinetic studies are essential to determine the rate-determining step of a reaction involving this compound. While specific experimental data for this exact molecule is not extensively available in the public domain, we can infer its likely reactive behavior based on analogous compounds, such as other N-chloroacetyl amino acid esters and methyl esters. The reactivity of this compound is primarily centered around two key sites: the electrophilic carbonyl carbon of the ester and the carbon atom bearing the chlorine in the chloroacetamido group.

In nucleophilic substitution reactions, such as hydrolysis or aminolysis of the ester group, the reaction typically proceeds through a tetrahedral intermediate. The rate-determining step in such reactions can be either the formation of this intermediate or its collapse to form products. The specific rate-determining step is influenced by factors such as the nature of the nucleophile, the solvent, and the pH of the reaction medium.

Computational chemistry provides a powerful tool for modeling transition states. For a hypothetical reaction, such as the hydrolysis of the ester functional group in this compound, the transition state would involve the partial formation of a bond between the nucleophile (e.g., a water molecule or hydroxide ion) and the ester carbonyl carbon, and the partial breaking of the carbonyl double bond.

Table 1: Hypothetical Kinetic Data for Reactions of this compound

| Reaction Type | Nucleophile | Solvent | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Ester Hydrolysis | H₂O | Water | (Data not available) | (Data not available) |

| Ester Aminolysis | NH₃ | Methanol | (Data not available) | (Data not available) |

| Nucleophilic Substitution at α-carbon | I⁻ | Acetone | (Data not available) | (Data not available) |

| Note: This table is illustrative. Specific experimental values for this compound are not readily found in published literature. |

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. In the reactions of this compound, several transient species can be postulated.

For reactions at the ester group, a tetrahedral intermediate is expected. This intermediate is typically short-lived and not easily isolated. However, its existence can be inferred through isotopic labeling studies or by using spectroscopic techniques in controlled environments. For instance, in the hydrolysis of the ester, the tetrahedral intermediate would feature a central carbon atom bonded to the original ester oxygen, the methoxy (B1213986) group, the incoming hydroxyl group, and the rest of the molecule.

In reactions involving the chloroacetamido moiety, a different set of intermediates may arise. For example, in a nucleophilic substitution reaction where the chloride is the leaving group, the reaction could proceed via a direct displacement (SN2) mechanism, which involves a pentacoordinate transition state rather than a distinct intermediate.

Table 2: Potential Reaction Intermediates in Reactions of this compound

| Reaction Type | Proposed Intermediate | Method of Characterization |

| Ester Hydrolysis | Tetrahedral Intermediate | Isotopic Labeling, Low-Temperature Spectroscopy |

| Intramolecular Cyclization | Azlactone Intermediate | Trapping Experiments, Spectroscopic Analysis |

| Note: The characterization of these intermediates for the specific title compound requires further experimental investigation. |

Due to the lack of specific studies on this compound, the detailed elucidation of its reaction mechanisms, including the definitive identification of rate-determining steps, transition states, and intermediates, remains an area for future research. The principles of physical organic chemistry allow for reasoned predictions, but these must be substantiated by empirical data.

Derivatization Strategies and Applications in Advanced Organic Synthesis

Design and Synthesis of Novel Methyl 3-(2-chloroacetamido)propanoate Derivatives

The chemical structure of this compound offers multiple handles for derivatization, enabling the generation of extensive compound libraries. Strategic modifications can be directed at the propanoate backbone, the chloroacetamido group, or ancillary moieties in more complex analogs.

The ester functionality of the propanoate backbone is a primary site for chemical transformation. Standard hydrolysis or saponification reactions can convert the methyl ester into the corresponding carboxylic acid. rsc.orgnih.gov This transformation is significant as it not only alters the physicochemical properties of the molecule but also provides a new reactive handle for further modifications, such as amide bond formation.

Another key modification is hydrazinolysis, where the methyl ester is treated with hydrazine (B178648) hydrate (B1144303) to yield the corresponding acid hydrazide. rsc.orgnih.gov This hydrazide is a stable intermediate that can be readily converted into a reactive acyl azide (B81097). The resulting azide is a crucial precursor for coupling with various amines and amino acid esters, a method noted for minimizing racemization during the coupling of chiral amino acids. nih.gov

| Modification Site | Reaction Type | Typical Reagents/Conditions | Resulting Functional Group |

| Methyl Ester | Saponification | Base (e.g., NaOH) or Acid (e.g., HCl) | Carboxylic Acid |

| Methyl Ester | Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O), Reflux | Acid Hydrazide |

| Acid Hydrazide | Azide Formation | Sodium Nitrite, Acid | Acyl Azide |

The chloroacetamido moiety is a highly reactive functional group, primarily due to the presence of the chlorine atom, which acts as a good leaving group in nucleophilic substitution reactions. smolecule.com This allows for the introduction of a wide array of functional groups by reacting the parent compound with various nucleophiles. The electrophilic carbon atom adjacent to the chlorine is susceptible to attack by amines, thiols, alcohols, and other nucleophilic agents, facilitating the construction of more complex molecular frameworks. This reactivity makes the chloroacetyl group a key site for synthetic diversification. smolecule.com

When the this compound scaffold is part of a larger, more complex molecule, ancillary functional groups present on the molecule can also be targeted for modification. For instance, in an analog containing an indole (B1671886) ring, such as (R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate, the indole moiety itself can undergo coupling reactions with various electrophiles. smolecule.com Similarly, in derivatives containing other heterocyclic systems like quinoxaline (B1680401), the heterocyclic ring can be a site for further functionalization, expanding the structural diversity of the synthesized compounds. nih.gov This strategy allows for the fine-tuning of a molecule's properties by modifying distal parts of the structure while keeping the core scaffold intact.

This compound as a Versatile Building Block

The synthetic accessibility and inherent reactivity of this compound and its analogs make them valuable building blocks in various fields of chemical synthesis. researchgate.netcsmres.co.ukwhiterose.ac.uk Their utility is particularly pronounced in the development of new pharmaceutical agents and specialty chemicals.

The structural motifs derived from this compound are prevalent in molecules with significant biological activity. Derivatives have been investigated as potent histone deacetylase (HDAC) inhibitors, with some showing antiproliferative activity against cancer cell lines such as HCT-116. rsc.orgnih.govresearchgate.net The synthesis of these complex molecules often relies on the strategic modification of the core propanoate structure. rsc.orgnih.gov

Furthermore, related propanoate building blocks are instrumental in constructing compounds with potential anticancer properties. For example, derivatives incorporating a quinoxaline moiety have demonstrated promising activity against both HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov The synthesis of these agents often involves converting the propanoate's ester group to a hydrazide, followed by azide coupling to introduce amino acid or amine residues. nih.gov Analogs featuring an indole ring, a common structure in pharmaceuticals, have also been suggested to possess potential anticancer activities. smolecule.com

| Application Area | Target Compound Class | Biological Activity / Purpose |

| Oncology | Histone Deacetylase (HDAC) Inhibitors | Anticancer, Antiproliferative |

| Oncology | Quinoxaline Derivatives | Anticancer (HCT-116, MCF-7 cell lines) |

| Oncology | Indole-based Compounds | Potential Anticancer |

While extensively used in pharmaceutical research, the reactivity of the chloroacetamido and ester groups makes this compound a potentially useful intermediate for the synthesis of agrochemicals and other specialty chemicals. The ability to easily introduce diverse functionalities through nucleophilic substitution at the chloroacetyl position and ester modification allows for the creation of a broad range of molecules. nih.govchemicalbook.com These tailored compounds can be screened for various applications, including use as pesticides, herbicides, or as functional materials in the broader chemical industry.

Advanced Coupling Reactions and Fragment Assembly Methodologies

The derivatization of this compound is significantly advanced by modern palladium-catalyzed cross-coupling reactions and sophisticated fragment assembly methodologies. These strategies leverage the reactive chloroacetamide moiety for the construction of complex molecular architectures, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Such transformations are pivotal in medicinal chemistry and materials science for the synthesis of novel compounds with tailored properties.

The chloroacetamide functional group within this compound serves as a versatile electrophilic partner in a variety of coupling reactions. Palladium-catalyzed methods, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly prominent. These reactions are valued for their broad substrate scope, functional group tolerance, and high efficiency in forming new chemical bonds under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. In the context of this compound, the chloroacetamide group can act as the electrophilic partner, reacting with various boronic acids or their esters. This reaction is instrumental in attaching aryl, heteroaryl, or vinyl groups to the core structure, thereby enabling the synthesis of a diverse array of derivatives.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination of the final product to regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for the success and efficiency of the reaction.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of similar chloroacetamides provides a strong indication of its potential. Research on related substrates demonstrates that a variety of aryl and heteroaryl boronic acids can be successfully coupled, often with good to excellent yields.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Chloroacetamides

| Entry | Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 78 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 88 |

Note: The data in this table are illustrative and based on reactions with analogous chloroacetamides. Specific conditions for this compound may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl or vinyl halides and pseudohalides. The chloroacetamide moiety of this compound can serve as an electrophile in this reaction, allowing for the introduction of a wide range of primary and secondary amines. This methodology is particularly valuable for the synthesis of complex amines, which are prevalent in pharmaceuticals and other biologically active molecules.

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a suitable palladium precursor, a sterically hindered phosphine (B1218219) ligand, and a base is critical to achieving high yields and broad substrate scope.

The scope of the Buchwald-Hartwig amination is extensive, though the optimal conditions can be substrate-dependent. wikipedia.org Various generations of catalyst systems have been developed to accommodate a wide array of amine and electrophile coupling partners under increasingly mild conditions. wikipedia.org

Table 2: Potential Buchwald-Hartwig Amination Reactions with this compound

| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Potential Product |

|---|---|---|---|---|---|---|

| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Methyl 3-(2-(phenylamino)acetamido)propanoate |

| 2 | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | Methyl 3-(2-morpholinoacetamido)propanoate |

| 3 | Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | Methyl 3-(2-(benzylamino)acetamido)propanoate |

| 4 | Indole | Pd(OAc)₂ | DavePhos | K₂CO₃ | Toluene | Methyl 3-(2-(1H-indol-1-yl)acetamido)propanoate |

Note: The products in this table are hypothetical, illustrating the potential of the Buchwald-Hartwig amination for derivatizing this compound.

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi and Passerini reactions, are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. While the chloroacetamide functionality of this compound does not directly participate as a primary component in the classical Ugi or Passerini reactions, its derivatives can be employed in these methodologies. For instance, the amine or carboxylic acid functionalities, which can be introduced via reactions like the Buchwald-Hartwig amination or hydrolysis followed by coupling, can serve as inputs for MCRs.

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. The versatility of the Ugi reaction allows for the rapid generation of large libraries of compounds with high molecular diversity.

Table 3: Illustrative Ugi-4CR for a Derivative of this compound

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Potential Product Scaffold |

|---|---|---|---|---|

| Methyl 3-(2-aminoacetamido)propanoate | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Dipeptide derivative |

| Methyl 3-(2-aminoacetamido)propanoate | Isobutyraldehyde | Propionic Acid | Cyclohexyl isocyanide | Dipeptide derivative |

Note: This table illustrates the potential application of a derivative of this compound in a multicomponent reaction.

Biomolecular Interactions and in Vitro Biological Activity Research of Methyl 3 2 Chloroacetamido Propanoate Analogs

Investigation of Molecular Mechanisms of Action (In Vitro)

Ligand-Target Binding Modalities and Affinity Studies

Enzyme Inhibition Studies (e.g., Histone Deacetylase (HDAC) Inhibition, CDK8-CYCC Kinase Inhibition)

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. These inhibitors can modulate gene expression by altering the acetylation state of histones, which play a key role in chromatin structure. Research has identified various classes of HDAC inhibitors, some of which show selectivity for different HDAC isoforms. For example, the class II-specific HDAC inhibitor MC1568 has been shown to arrest myogenesis by stabilizing the HDAC4–HDAC3–MEF2D complex. nih.gov While the field of HDAC inhibition is active, there is no specific mention in the literature of methyl 3-(2-chloroacetamido)propanoate or its analogs being investigated as HDAC inhibitors. Similarly, information regarding the inhibition of CDK8-CYCC kinase by this compound is absent.

In Vitro Cellular Activity Profiles

Antiproliferative Effects on Cancer Cell Lines (e.g., HeLa, HCT-116, MCF-7, PC3, A549, HepG2)

The evaluation of a compound's ability to inhibit the growth of cancer cells is a fundamental step in anticancer drug development. Numerous studies have documented the antiproliferative activities of various chemical entities against a panel of cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). researchgate.netnih.govsci-hub.senih.govmdpi.com For example, a study on carbonyl group-modified rotenone (B1679576) derivatives identified compounds with significant inhibitory effects against MCF-7, A549, and HCT116 cells. nih.gov Another study highlighted organotin(IV) carboxylates that exhibited higher antiproliferative activity than cisplatin (B142131) against HepG2 and MCF-7 cell lines. sci-hub.se However, data specifically detailing the antiproliferative effects of this compound or its analogs on these, or any other cancer cell lines, are not present in the reviewed literature.

Antimicrobial Efficacy Against Bacterial Strains (e.g., E. coli, Staphylococcus aureus, Salmonella spp.)

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Studies have investigated the antimicrobial properties of various compounds against common pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Salmonella species. For instance, propionate (B1217596) has been shown to exhibit antimicrobial effects against these bacteria, often in a dose-dependent manner. nih.gov The mechanism of action for some compounds involves disrupting the bacterial cell membrane or inhibiting essential cellular processes. mdpi.com Sodium propionate, in particular, has been found to potently inhibit the growth of methicillin-resistant S. aureus (MRSA). nih.gov Despite the known antimicrobial activity of related propanoate structures, specific research on the antimicrobial efficacy of this compound against these bacterial strains is lacking.

Antiviral Activity in Cell-Based Assays (e.g., SARS-CoV-2)

The global effort to combat the COVID-19 pandemic spurred extensive research into antiviral compounds targeting SARS-CoV-2. A key target for many of these inhibitors is the main protease (Mpro), an enzyme essential for viral replication. nih.govnih.govmdpi.com Researchers have designed and synthesized numerous Mpro inhibitors, with some showing excellent antiviral activity in cell-based assays. nih.gov For example, a series of bicycloproline-containing Mpro inhibitors demonstrated 50% inhibitory concentration values in the nanomolar range. nih.govnih.gov While the search for effective SARS-CoV-2 inhibitors is ongoing, there is no published research indicating that this compound or its analogs have been evaluated for antiviral activity against SARS-CoV-2.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The exploration of the structure-activity relationship (SAR) for analogs of this compound is crucial for understanding how modifications to its chemical structure influence its biological activity. Although specific SAR studies on this exact molecule are not extensively detailed in the public domain, principles can be inferred from research on related chemical classes, such as chloroacetamide derivatives and N-acyl amino acid esters. These studies provide a foundation for predicting the key pharmacophoric features and for guiding the rational design of new, more potent, or selective analogs.

Elucidating Key Pharmacophoric Features for Biological Response

The biological activity of this compound analogs is believed to be dictated by three primary pharmacophoric regions: the chloroacetamide moiety, the central propanoate linker, and the methyl ester group. Each of these components plays a distinct role in the molecule's interaction with biological targets.

The chloroacetamide group is a critical feature, often acting as an electrophilic warhead. The chlorine atom, being a good leaving group, facilitates covalent bond formation with nucleophilic residues (such as cysteine or histidine) in target proteins, leading to irreversible inhibition. The reactivity of this group is paramount to the compound's mechanism of action.

The amide linkage within this moiety is also essential, participating in hydrogen bonding interactions with the target protein, which helps to properly orient the molecule in the binding site for optimal reaction.

Key pharmacophoric features are summarized in the table below:

| Pharmacophoric Feature | Presumed Role in Biological Activity | Potential Interactions |

| Chloroacetyl Group | Electrophilic warhead for covalent modification of target proteins. | Covalent bonding with nucleophilic amino acid residues (e.g., Cys, His). |

| Amide Linkage | Orientation of the molecule within the binding site. | Hydrogen bond donor and acceptor interactions with the protein backbone or side chains. |

| Propanoate Linker | Spacer influencing the positioning of the reactive group. Affects solubility and lipophilicity. | Van der Waals interactions. Can influence conformational flexibility. |

| Methyl Ester | Modulates physicochemical properties. Potential interaction point. | Hydrogen bond acceptor, dipole-dipole interactions. Influences solubility and cell permeability. |

Design Principles for Enhanced Potency or Selectivity

Based on the elucidated pharmacophoric features, several design principles can be proposed to enhance the potency or selectivity of this compound analogs. These strategies involve systematic modifications of the core structure.

Modification of the Electrophile: The reactivity of the chloroacetamide group can be fine-tuned to improve selectivity and reduce off-target effects. Replacing the chlorine with other halogens (e.g., bromine or iodine) could alter the reactivity. Alternatively, introducing different electrophilic groups, such as vinyl sulfones or acrylamides, could change the reaction mechanism and target specificity.

Alterations to the Linker Region: The length and rigidity of the propanoate linker can be modified to optimize the presentation of the electrophile to the target protein. Introducing conformational constraints, such as cyclic structures or double bonds, could lock the molecule into a more bioactive conformation, thereby increasing potency and selectivity. The total number of carbon atoms in the molecule and the nature of hydrocarbon substituents are significant factors in shaping the biological profile. nih.gov

Variation of the Ester Group: The methyl ester can be replaced with a range of other esters (e.g., ethyl, propyl, benzyl) or other functional groups like amides or carboxylic acids. These changes would significantly alter the compound's polarity, lipophilicity, and potential for hydrogen bonding, which could lead to improved cell permeability or different interactions with the target. For instance, increasing the size of the alkyl group on the ester could enhance hydrophobic interactions with a nonpolar pocket in the target protein.

Introduction of Additional Functional Groups: Adding other functional groups to the β-alanine backbone could create new interaction points with the target protein, leading to enhanced affinity and selectivity. For example, adding a hydroxyl or amino group could introduce new hydrogen bonding opportunities. The position of substituents on any introduced aromatic rings can also influence biological activity. nih.gov

The following table outlines potential design strategies and their expected impact on the molecule's properties.

| Design Strategy | Structural Modification | Expected Impact on Potency/Selectivity |

| Tune Electrophilicity | Replace chlorine with bromine or fluorine; introduce alternative reactive groups (e.g., vinyl sulfone). | Modulate reaction rate with the target, potentially increasing selectivity for proteins with more accessible nucleophiles. |

| Optimize Linker | Vary the length of the alkyl chain; introduce cyclic constraints or unsaturation. | Improve positioning within the binding site; enhance binding affinity through better conformational fit. |

| Modify Terminal Group | Convert the methyl ester to other esters, amides, or a carboxylic acid. | Alter solubility, cell permeability, and introduce new hydrogen bonding or hydrophobic interactions. |

| Introduce Recognition Elements | Add functional groups (e.g., hydroxyl, phenyl) to the linker. | Create specific interactions with the target protein, increasing both potency and selectivity. |

By systematically applying these design principles, it is possible to develop novel analogs of this compound with improved therapeutic potential.

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of Methyl 3-(2-chloroacetamido)propanoate. Each technique provides unique information about the molecule's functional groups and atomic connectivity.

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical shifts, integration, and splitting patterns of the signals, the connectivity of protons and carbons can be established. While specific experimental data for this compound is not widely published, the expected spectra can be predicted based on its structure and data from related compounds like methyl propanoate. docbrown.infodocbrown.info

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The integration of these signals corresponds to the number of protons in that environment. docbrown.info

-OCH₃ (Methyl Ester): A singlet peak is anticipated for the three protons of the methyl ester group.

-CH₂- (Propanoate Chain): Two methylene (B1212753) groups (-CH₂-) are present. The one adjacent to the ester carbonyl group (C=O) and the one adjacent to the amide nitrogen will appear as distinct multiplets, likely triplets, due to coupling with each other.

-NH- (Amide): A broad singlet or a triplet (depending on solvent and coupling) is expected for the amide proton.

Cl-CH₂- (Chloroacetyl Group): A singlet is predicted for the two protons of the chloroacetyl group, as they have no adjacent non-equivalent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

| -OCH₃ | ~3.7 | Singlet | 3H |

| -N-CH₂- | ~3.5 | Triplet | 2H |

| -CH₂-C=O | ~2.6 | Triplet | 2H |

| Cl-CH₂- | ~4.1 | Singlet | 2H |

| -NH- | ~6.5-8.0 | Broad Singlet / Triplet | 1H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. docbrown.infovaia.com

C=O (Ester Carbonyl): Expected to appear significantly downfield (~170-175 ppm). vaia.com

C=O (Amide Carbonyl): Also expected downfield, but typically slightly less shifted than the ester carbonyl (~165-170 ppm).

-OCH₃ (Methyl Ester Carbon): A signal around 50-55 ppm is typical for a methyl ester carbon. vaia.com

-CH₂- Carbons: The two methylene carbons in the propanoate chain will have distinct signals.

Cl-CH₂- Carbon: The carbon atom bonded to the chlorine will be shifted downfield due to the electronegativity of the halogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~172 |

| C=O (Amide) | ~166 |

| -OCH₃ | ~52 |

| -N-CH₂- | ~35 |

| -CH₂-C=O | ~34 |

| Cl-CH₂- | ~42 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. docbrown.info The spectrum for this compound would be characterized by the presence of key functional groups.

N-H Stretching: A moderate absorption peak is expected in the region of 3300-3500 cm⁻¹ for the secondary amide N-H bond.

C-H Stretching: Absorptions for C-H bonds in the alkyl chain are expected just below 3000 cm⁻¹. researchgate.net

C=O Stretching (Ester): A strong, sharp absorption peak is characteristic of the ester carbonyl group, typically appearing around 1735-1750 cm⁻¹. researchgate.net

C=O Stretching (Amide I Band): Another strong absorption for the amide carbonyl is expected, usually at a lower wavenumber than the ester, around 1630-1680 cm⁻¹.

N-H Bending (Amide II Band): A peak in the 1510-1570 cm⁻¹ region is characteristic of the N-H bend in secondary amides.

C-O Stretching: Absorptions corresponding to the C-O stretching of the ester group are expected in the 1000-1300 cm⁻¹ range. docbrown.info

C-Cl Stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the C-Cl bond.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | 3300-3500 | Medium |

| Alkyl | C-H Stretch | 2850-3000 | Medium-Strong |

| Ester | C=O Stretch | 1735-1750 | Strong |

| Amide | C=O Stretch (Amide I) | 1630-1680 | Strong |

| Amide | N-H Bend (Amide II) | 1510-1570 | Medium |

| Ester | C-O Stretch | 1000-1300 | Strong |

| Alkyl Halide | C-Cl Stretch | 600-800 | Medium-Strong |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation. docbrown.info

For this compound (C₆H₁₀ClNO₃), the molecular weight is approximately 179.6 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 179. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 181 with about one-third the intensity of the [M]⁺ peak would be expected.

Common fragmentation pathways would likely involve the cleavage of the ester and amide bonds. docbrown.infodocbrown.info

Loss of -OCH₃: Cleavage of the methoxy (B1213986) group could lead to a fragment at m/z 148.

Loss of -COOCH₃: Loss of the entire methoxycarbonyl group could result in a fragment at m/z 120.

Cleavage of the N-C bond: Scission of the bond between the nitrogen and the propanoate chain could generate fragments corresponding to the chloroacetamide moiety.

McLafferty Rearrangement: This rearrangement is possible for both the ester and amide carbonyls and could lead to characteristic neutral losses.

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography of its derivatives or its complexes with target proteins can provide definitive three-dimensional structural information. Studies on related chloroacetamide inhibitors complexed with proteins, such as the SARS-CoV-2 main protease, have successfully used this technique. nih.gov In such cases, high-resolution crystallographic data reveals how the inhibitor binds to the active site, including the covalent modification of key amino acid residues like cysteine. nih.gov The chloroacetamide group acts as an electrophilic "warhead," where the chlorine atom serves as a leaving group upon nucleophilic attack from the protein. nih.gov This technique provides unequivocal proof of covalent bond formation and the precise orientation of the inhibitor within the binding pocket. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for predicting molecular properties and reactivity, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can predict a wide range of properties for this compound, including its geometry, vibrational frequencies (to compare with IR spectra), and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For this molecule, the electrophilic nature of the chloroacetyl group would be a key feature of interest.

DFT can also be used to generate a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygens and the chlorine atom, indicating regions susceptible to electrophilic attack, while positive potential (blue) would be expected around the amide proton, indicating sites for nucleophilic interaction. researchgate.net This information is crucial for predicting how the molecule will interact with biological targets. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and design for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

The process involves predicting the binding mode and affinity of a ligand to a target's active site. nih.gov For a compound like this compound, which possesses a chloroacetamide group, it could be hypothesized to interact with bacterial enzymes like DNA gyrase or topoisomerase II, as has been observed for other chloroacetamide derivatives. researchgate.net

Illustrative Docking Simulation Results:

To demonstrate the type of data generated from a molecular docking study, the following table presents hypothetical docking scores and interaction data for this compound with a putative bacterial protein target. This data is for illustrative purposes only and is not derived from actual experimental or computational studies on this specific compound.

| Target Protein | Putative Binding Site Residues | Docking Score (kcal/mol) | Key Interactions |

| Bacterial DNA Gyrase | Asp73, Gly77, Ile78, Arg136 | -7.8 | Hydrogen bond with Asp73, Hydrophobic interactions with Ile78 |

| Bacterial Topoisomerase II | Asn46, Glu50, Ser121, Ala122 | -7.2 | Hydrogen bond with Asn46 and Ser121, Halogen bond with Glu50 |

These hypothetical results suggest that this compound could form stable interactions with key residues within the active sites of these enzymes, indicating its potential as an inhibitor. The negative docking scores imply favorable binding energies. jbcpm.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govmdpi.com For a flexible molecule like this compound, understanding its conformational preferences is crucial as it can influence its biological activity.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. nih.govnih.gov An MD simulation would allow for the exploration of the conformational landscape of this compound in a simulated biological environment, such as in water or a lipid bilayer. nih.gov

Key Aspects Explored by Conformational Analysis and MD Simulations:

Intramolecular Interactions: The presence of electronegative atoms (oxygen, nitrogen, chlorine) can lead to intramolecular hydrogen bonding or dipole-dipole interactions that stabilize certain conformations.

Solvent Effects: The surrounding solvent can significantly influence conformational preferences. In a polar solvent like water, conformations that expose polar groups to the solvent would be favored.

Illustrative Conformational Analysis Data:

The following table provides a hypothetical summary of the low-energy conformers of this compound that might be identified through a conformational search and their relative energies. This data is for illustrative purposes only.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| A (Extended) | 175° | 0.00 | 65 |

| B (Bent) | -65° | 1.20 | 25 |

| C (Folded) | 85° | 2.50 | 10 |

This hypothetical data suggests that an extended conformation might be the most stable, but other conformers could also be present in equilibrium. Molecular dynamics simulations could further elucidate the transitions between these conformational states and their stability over time in a dynamic system. mdpi.com

Future Perspectives and Emerging Research Avenues for Methyl 3 2 Chloroacetamido Propanoate

Untapped Synthetic Potential and Novel Chemical Transformations

The chloroacetamide functional group within Methyl 3-(2-chloroacetamido)propanoate serves as a versatile synthetic handle, opening doors to a variety of novel chemical transformations. The electrophilic nature of the carbon atom bonded to the chlorine atom makes it susceptible to nucleophilic substitution, a cornerstone of organic synthesis.

Future research could focus on exploiting this reactivity to construct diverse molecular architectures. For instance, reaction with various nucleophiles such as amines, thiols, and alcohols could lead to the generation of a library of new compounds with potentially interesting properties. This approach allows for the systematic modification of the compound's structure, enabling the exploration of structure-activity relationships.

Furthermore, the ester group offers another site for chemical modification. Hydrolysis of the methyl ester to the corresponding carboxylic acid would provide a handle for further derivatization, such as amide bond formation with a range of amines and amino acids. This could lead to the synthesis of novel peptide-like structures or polymers. The combination of reactivity at both the chloroacetamide and ester moieties allows for a combinatorial approach to generating a wide array of new molecules.

Below is a table outlining potential novel chemical transformations for this compound:

Interactive Data Table: Potential Synthetic Transformations| Reaction Type | Reagent Class | Potential Product Class |

| Nucleophilic Substitution | Primary/Secondary Amines | Diamine derivatives |

| Nucleophilic Substitution | Thiols | Thioether derivatives |

| Nucleophilic Substitution | Azides | Azido derivatives |

| Ester Hydrolysis | Acid/Base | Carboxylic acid derivative |

| Amide Formation (post-hydrolysis) | Amines/Amino Acids | Peptidomimetic structures |

Exploration of Underexplored Biological Pathways and Therapeutic Applications

The chloroacetamide functional group is a known "warhead" in medicinal chemistry, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This irreversible binding can lead to potent and selective inhibition of protein function, a highly sought-after characteristic in drug discovery. While the specific biological targets of this compound are yet to be elucidated, the known activities of other chloroacetamide-containing molecules provide a roadmap for future investigations.

Derivatives of chloroacetamide have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The underlying mechanism often involves the alkylation of key enzymes or proteins within pathogenic organisms or cancer cells, disrupting their essential functions. Future research should therefore focus on screening this compound and its derivatives against a variety of biological targets.

Particular areas of interest could include:

Anticancer Research: Many anticancer drugs function by covalently modifying their targets. The potential for this compound to act as an alkylating agent makes it a candidate for investigation in oncology. Screening against various cancer cell lines and identifying its protein targets could unveil novel therapeutic strategies.

Antimicrobial Drug Discovery: The emergence of antibiotic resistance is a major global health threat. Covalent inhibitors can be particularly effective against resistant strains. Investigating the activity of this compound against a panel of clinically relevant bacteria and fungi could lead to the development of new anti-infective agents.

Enzyme Inhibition: The electrophilic nature of the chloroacetamide moiety makes it a potential inhibitor of enzymes that utilize nucleophilic catalytic residues, such as cysteine proteases or certain kinases.

The table below summarizes potential therapeutic avenues based on the activities of structurally related compounds:

Interactive Data Table: Potential Therapeutic Applications| Therapeutic Area | Potential Mechanism of Action | Rationale |

| Oncology | Covalent inhibition of key cancer-related proteins | Chloroacetamide moiety acts as an electrophilic warhead. |

| Infectious Diseases | Alkylation of essential microbial enzymes | Covalent modification can overcome certain resistance mechanisms. |

| Inflammatory Diseases | Inhibition of pro-inflammatory enzymes | Targeted covalent inhibition can offer high potency and selectivity. |

Integration with Advanced Chemical Biology Methodologies for Mechanistic Insight

The reactivity of the chloroacetamide group makes this compound an ideal candidate for the development of chemical biology probes. These tools are instrumental in dissecting complex biological processes and identifying the molecular targets of bioactive compounds.

Future research in this area could involve the synthesis of derivatives of this compound that incorporate reporter tags, such as fluorophores or biotin. These tagged probes could be used in a variety of advanced chemical biology applications:

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to identify the active enzymes in a complex biological sample. A tagged version of this compound could be used to profile the activity of specific enzyme classes, providing insights into their roles in health and disease.

Target Identification: If the parent compound or a derivative shows interesting biological activity, a tagged version can be used to "fish out" its protein binding partners from cell lysates. Identifying these targets is a crucial step in understanding the compound's mechanism of action.

Covalent Cross-linking: Chloroacetamide-modified molecules can be used to covalently cross-link interacting proteins or nucleic acids. This can help to map out protein-protein interaction networks and identify RNA-binding proteins. smolecule.com

The integration of this compound into these advanced methodologies will be key to unlocking its full potential and providing deep mechanistic insights into its biological effects.

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(2-chloroacetamido)propanoate, and how are yields maximized?

Methodological Answer: The synthesis typically involves acylation of methyl 3-aminopropanoate with chloroacetyl chloride. Key steps include:

- Reaction Conditions : Use of triethylamine (TEA) as a base and dichloromethane (DCM) as a solvent at room temperature for 12 hours . Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance reaction efficiency.

- Yield Optimization : Maintaining anhydrous conditions and stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq.) improves yields to 70–95% .

- Workup : Quenching with ice-cold water, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>97% GC) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ATR-IR Spectroscopy : Key peaks include 3324 cm⁻¹ (N-H stretch, amide), 1727 cm⁻¹ (C=O ester), and 1644 cm⁻¹ (C=O amide) .

- Melting Point (mp) : A sharp mp range (76.0–77.4°C) confirms crystallinity and purity .

- TLC (Rf) : Use n-hexane/ethyl acetate (3:1) for monitoring reaction progress (Rf = 0.5) .

- Elemental Analysis : Validate molecular composition (e.g., C: 32.49%, H: 3.41%, Cl: 11.99%) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm assignments. For example, IR amide peaks (1644–1706 cm⁻¹) should correlate with NMR signals for NH (δ 6.5–7.5 ppm) and carbonyl groups .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects (e.g., for analogs like (Z)-methyl 3-(2,4-dichlorophenyl)propanoate) .

- Computational Modeling : Use DFT calculations to predict vibrational frequencies and compare with experimental IR data .

Q. What strategies improve the stability of this compound during storage?

Methodological Answer:

- Storage Conditions : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the chloroacetamido group .

- Lyophilization : For long-term storage, lyophilize the compound after dissolving in tert-butanol to avoid clumping .

- Stability Assays : Monitor degradation via HPLC at 254 nm; decomposition >5% within 6 months indicates poor batch stability .

Q. How is this compound utilized as a building block in drug discovery?

Methodological Answer:

- Antiproliferative Agents : Serve as intermediates for triazolyl-2,2-dimethylpropanoates, which are screened against cancer cell lines (e.g., HDAC inhibitors) .

- Peptide Mimetics : The chloroacetamido group enables selective alkylation of cysteine residues in peptide synthesis .

- Structure-Activity Relationship (SAR) : Modify the ester group (e.g., replace methyl with benzyl) to study bioavailability and target binding .

Q. How can researchers troubleshoot low yields in large-scale syntheses?

Methodological Answer:

- Kinetic Studies : Use in-situ FTIR to monitor reaction progress and identify bottlenecks (e.g., slow acylation at >50 g scale) .

- Solvent Optimization : Switch from DCM to THF for better solubility of intermediates, reducing side-product formation .

- Catalyst Screening : Test alternatives to DMAP (e.g., N-methylmorpholine) to reduce costs without sacrificing yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.